molecular formula C12H22N2O3 B11757218 rel-tert-Butyl (4aR,8aR)-octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate

rel-tert-Butyl (4aR,8aR)-octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate

Cat. No.: B11757218
M. Wt: 242.31 g/mol
InChI Key: OAJIQHJOQXQMMQ-NXEZZACHSA-N
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Description

rel-tert-Butyl (4aR,8aR)-octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate: is a chemical compound with the molecular formula C12H22N2O3 and a molecular weight of 242.31 g/mol . This compound is part of the pyrido[4,3-b][1,4]oxazine family, which is known for its diverse applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel-tert-Butyl (4aR,8aR)-octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a pyridine derivative with an oxirane compound, followed by tert-butyl esterification . The reaction conditions often require the use of catalysts and solvents to facilitate the cyclization and esterification processes.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: rel-tert-Butyl (4aR,8aR)-octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction could produce amines .

Scientific Research Applications

Chemistry: In chemistry, rel-tert-Butyl (4aR,8aR)-octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development .

Medicine: In medicine, this compound is investigated for its therapeutic potential. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of rel-tert-Butyl (4aR,8aR)-octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways . The exact molecular targets and pathways depend on the specific application and context of use .

Properties

Molecular Formula

C12H22N2O3

Molecular Weight

242.31 g/mol

IUPAC Name

tert-butyl (4aR,8aR)-2,3,4a,5,6,7,8,8a-octahydropyrido[4,3-b][1,4]oxazine-4-carboxylate

InChI

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-6-7-16-10-4-5-13-8-9(10)14/h9-10,13H,4-8H2,1-3H3/t9-,10-/m1/s1

InChI Key

OAJIQHJOQXQMMQ-NXEZZACHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@H]2[C@H]1CNCC2

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2C1CNCC2

Origin of Product

United States

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